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molecular formula C15H11BrClF3N2O B1668718 Chlorfenapyr CAS No. 122453-73-0

Chlorfenapyr

Cat. No. B1668718
M. Wt: 407.61 g/mol
InChI Key: CWFOCCVIPCEQCK-UHFFFAOYSA-N
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Patent
US05130328

Procedure details

A solution of 4-bromo-1-(chloromethyl)-2-(p-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile (2.0 g, 0.005 mol) in absolute ethanol is treated with a 21% wt/wt ethanolic solution of sodium ethoxide (0.36 g, 0.0053 mol), heated to 75°-80° C. for 20-30 minutes, cooled to room temperature and diluted with water and ether. The organic phase is dried over anhydrous magnesium sulfate and concentrated in vacuo to give a solid which is recrystallized form heptane to give the title product as a white solid (1.75 g, mp 97°-98° C.).
Name
4-bromo-1-(chloromethyl)-2-(p-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
wt/wt ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([C:20]#[N:21])=[C:4]([C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=2)[N:5]([CH2:11]Cl)[C:6]=1[C:7]([F:10])([F:9])[F:8].[O-:22][CH2:23][CH3:24].[Na+]>C(O)C.O.CCOCC>[Br:1][C:2]1[C:3]([C:20]#[N:21])=[C:4]([C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=2)[N:5]([CH2:11][O:22][CH2:23][CH3:24])[C:6]=1[C:7]([F:10])([F:9])[F:8] |f:1.2|

Inputs

Step One
Name
4-bromo-1-(chloromethyl)-2-(p-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile
Quantity
2 g
Type
reactant
Smiles
BrC=1C(=C(N(C1C(F)(F)F)CCl)C1=CC=C(C=C1)Cl)C#N
Name
wt/wt ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.36 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 75°-80° C. for 20-30 minutes
Duration
25 (± 5) min
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid which
CUSTOM
Type
CUSTOM
Details
is recrystallized form heptane

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(N(C1C(F)(F)F)COCC)C1=CC=C(C=C1)Cl)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.75 g
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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